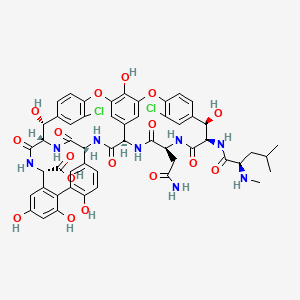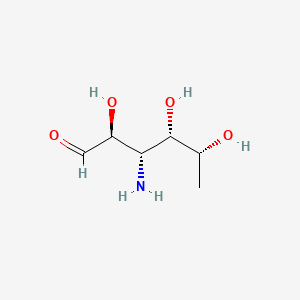
Malvalic acid
Vue d'ensemble
Description
Malvalic acid is a cyclopropene fatty acid found in baobab seed oil and cottonseed oil . The cyclopropene ring is thought to be one of the causes of abnormalities that develop in animals that ingest cottonseed oil . Its molecular formula is C18H32O2, with an average mass of 280.445 Da .
Synthesis Analysis
The biosynthesis of malvalic acid starts with oleic acid, an 18-carbon monounsaturated fatty acid, leading to sterculic acid . An α-oxidation reaction removes one carbon from the chain to form the 17-carbon-chain structure of malvalic acid . A crystal structure analysis of dihydromalvalic acid showed it to be DL cis 8-9 methylene heptadecanoic acid .Molecular Structure Analysis
Malvalic acid has a molecular formula of C18H32O2, with an average mass of 280.445 Da and a monoisotopic mass of 280.240234 Da . The biosynthesis of malvalic acid starts with oleic acid, an 18-carbon monounsaturated fatty acid, leading to sterculic acid .Chemical Reactions Analysis
The biosynthesis of malvalic acid starts with oleic acid, an 18-carbon monounsaturated fatty acid, leading to sterculic acid . An α-oxidation reaction removes one carbon from the chain to form the 17-carbon-chain structure of malvalic acid .Physical And Chemical Properties Analysis
Malvalic acid is a cyclopropene fatty acid found in baobab seed oil and cottonseed oil . Its molecular formula is C18H32O2, with an average mass of 280.445 Da .Applications De Recherche Scientifique
Occurrence in Plant Species
- Distribution in Malvaceae : Malvalic acid is present in various tissues of Malvaceae species, particularly in immature seeds. It is mainly concentrated in neutral lipids. The widespread occurrence of malvalic acid in these plants points to its potential in biosynthetic studies (Yano et al., 2006).
Industrial Utilization
- Use in Seed Oils : Malvalic acid, along with other fatty acids, is found in Triumfetta pilosa seed oil. Its presence in the oil composition indicates potential industrial applications (Hosamani & Ramesh, 2003).
Fatty Acid Composition Studies
- Analysis in Tilia spp. Seed Oils : In Tilia species (lime or linden trees), malvalic acid was identified as a significant component of the seed oil fatty acid profile, suggesting its importance in plant lipid metabolism (Dowd & Farve, 2013).
Analytical Techniques
- Quantitative Determination in Cottonseed : A study developed a method for quantitatively determining malvalic acid in cottonseed. This analytical advancement aids in understanding the role and quantity of malvalic acid in agricultural products (Obert et al., 2007).
Agricultural and Horticultural Research
- Responses to Exogenous Abscisic Acid in Malus Species : Research on Malus species' response to abscisic acid provides insights into the physiological role of malvalic acid and other compounds in plant stress responses (Ma et al., 2008).
Biochemical Studies
- Binding Studies in Insect Midgut : A study on Heliothis virescens larvae explored the binding properties of malvalic acid-related compounds, contributing to our understanding of insect biochemistry (Perera et al., 2009).
Mass Spectrometric Imaging Techniques
- Matrix Application Methods for MALDI MSI : The use of malvalic acid in mass spectrometric imaging (MSI) techniques, specifically in the analysis of plant metabolites, highlights its role in advanced analytical methodologies (Gemperline et al., 2014).
Photodynamic Therapy Research
- Biodistribution Studies of ALA and MAL : Investigating the kinetics and biodistribution of compounds like malvalic acid in photodynamic therapy provides insights into its potential therapeutic applications (Haedersdal et al., 2014).
Mécanisme D'action
Safety and Hazards
In case of inhalation, move the victim into fresh air. If not breathing, give artificial respiration or give oxygen by trained personnel . In case of skin contact, immediately wash skin with soap and plenty of water for at least 15 minutes . In case of eye contact, hold eyelids apart and flush eyes with plenty of water for at least 15 minutes . In case of ingestion, wash out mouth with water .
Propriétés
IUPAC Name |
7-(2-octylcyclopropen-1-yl)heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-9-12-16-15-17(16)13-10-7-8-11-14-18(19)20/h2-15H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSSZFFAYWBIPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(C1)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198300 | |
| Record name | Malvalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Malvalic acid | |
CAS RN |
503-05-9 | |
| Record name | Malvalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=503-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Malvalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malvalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MALVALIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02AJQ7VS2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MALVALIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3905 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B1206523.png)
![2,6-Bis(2-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B1206524.png)







